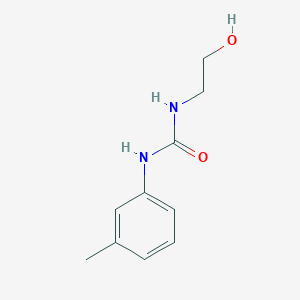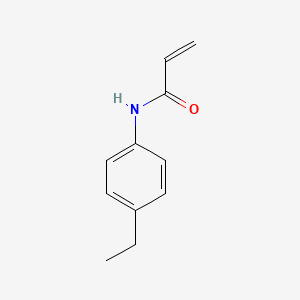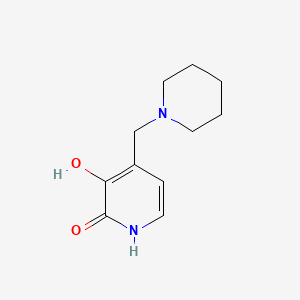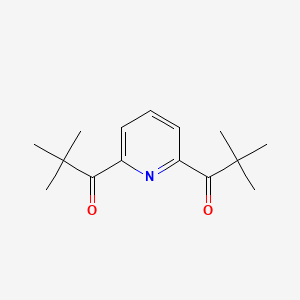
1-Propanone, 1,1'-(2,6-pyridinediyl)bis[2,2-dimethyl-
Descripción general
Descripción
1-Propanone, 1,1'-(2,6-pyridinediyl)bis[2,2-dimethyl-] is a commonly used compound in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a strong odor. This compound is also known as bis(2,2-dimethyl-1,3-propanediol) pyridine and is commonly abbreviated as BDP. BDP is used in a wide range of scientific applications, including as a solvent, reagent, and catalyst.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood, but it is thought to act as a Lewis acid catalyst in various chemical reactions. BDP has been shown to be effective in promoting the esterification of carboxylic acids and alcohols and the transesterification of esters.
Biochemical and Physiological Effects:
BDP has no known biochemical or physiological effects on humans. It is a non-toxic compound that is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP is its high solubility in water, which makes it an ideal solvent for many chemical reactions. BDP is also a highly effective catalyst, which makes it useful in a wide range of chemical reactions. However, one of the limitations of BDP is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research involving BDP. One area of interest is the development of new catalysts based on BDP that are more efficient and cost-effective. Another area of interest is the use of BDP in the synthesis of new materials, such as polymers and nanoparticles. Additionally, BDP may have potential applications in the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 1-Propanone, 1,1'-(2,6-pyridinediyl)bis[2,2-dimethyl-] is a highly versatile compound with a wide range of scientific applications. It is commonly used as a solvent, reagent, and catalyst in various chemical reactions. BDP has no known biochemical or physiological effects on humans and is generally considered safe for use in scientific research. There are many potential future directions for research involving BDP, including the development of new catalysts and the synthesis of new materials.
Aplicaciones Científicas De Investigación
BDP is widely used in scientific research due to its unique properties. It is commonly used as a solvent in chemical reactions and as a reagent in organic synthesis. BDP is also used as a catalyst in various chemical reactions, including esterification, transesterification, and polymerization reactions.
Propiedades
IUPAC Name |
1-[6-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2,3)12(17)10-8-7-9-11(16-10)13(18)15(4,5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYADVVSNGMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=NC(=CC=C1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450163 | |
| Record name | 1-Propanone, 1,1'-(2,6-pyridinediyl)bis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1,1'-(2,6-pyridinediyl)bis[2,2-dimethyl- | |
CAS RN |
156022-06-9 | |
| Record name | 1-Propanone, 1,1'-(2,6-pyridinediyl)bis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


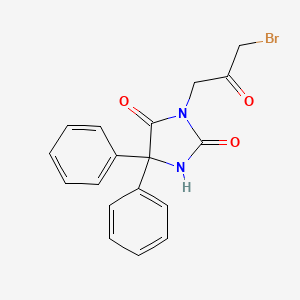
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
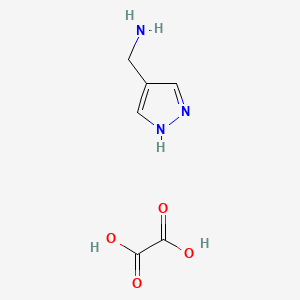
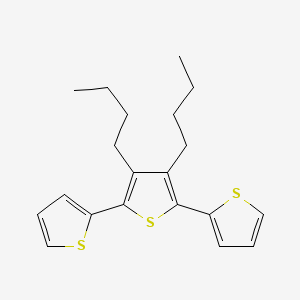
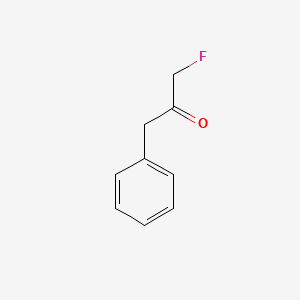
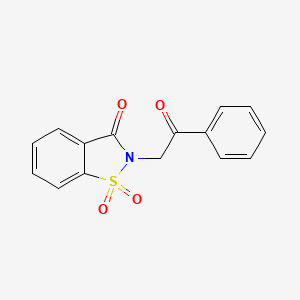
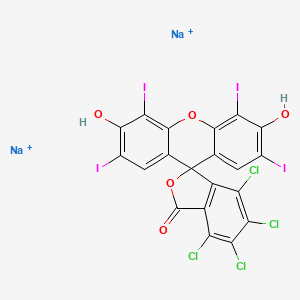
![10-Bromobenzo[h]quinoline](/img/structure/B3048024.png)

